4,4-Difluorocyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

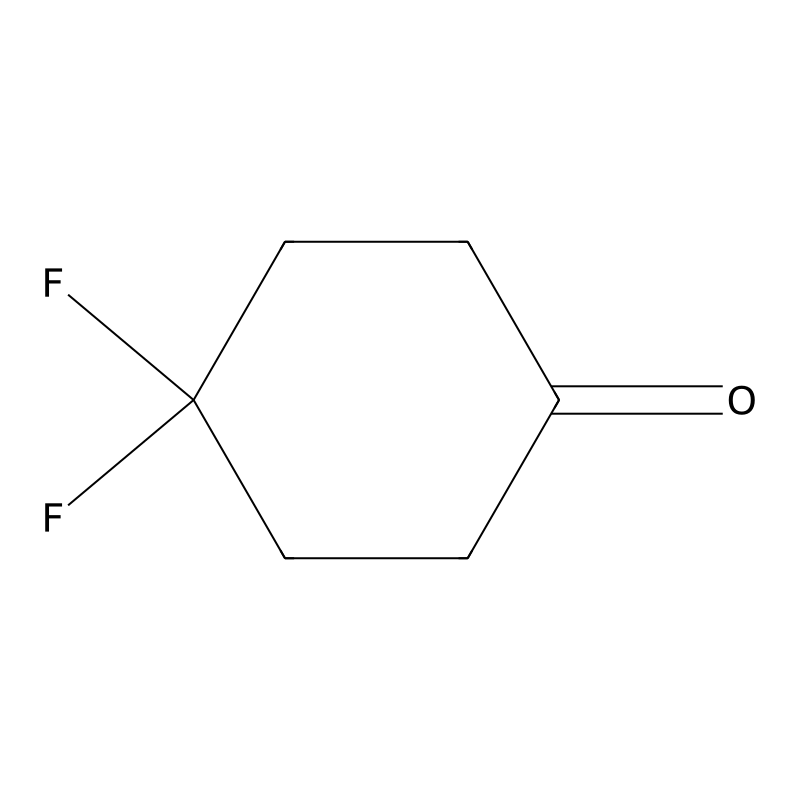

4,4-Difluorocyclohexanone is a fluorinated organic compound with the molecular formula and a molecular weight of 134.12 g/mol. It is classified under the category of ketones, specifically as a cyclohexanone derivative. The compound features two fluorine atoms attached to the fourth carbon of the cyclohexane ring, which significantly influences its chemical properties and biological activity. Its Chemical Abstracts Service (CAS) number is 22515-18-0, making it easily identifiable in chemical databases .

As 4,4-Difluorocyclohexanone is an intermediate, it does not have a direct mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for potentially bioactive compounds.

- Skin and eye irritant: Fluorinated compounds can irritate upon contact with skin and eyes. []

- Respiratory irritant: Inhalation may cause respiratory irritation.

- Combustible: Organic compounds like 4,4-Difluorocyclohexanone can be combustible. Standard laboratory safety protocols for handling flammable materials should be followed. []

Precursor in Organic Synthesis

4,4-Difluorocyclohexanone is mainly used as a precursor in organic synthesis for the preparation of various fluorinated compounds and other complex organic molecules. PubChem, National Institutes of Health: )

Due to the presence of the two fluorine atoms, 4,4-difluorocyclohexanone can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse molecules with potential applications in various fields, including:

- Medicinal chemistry: Fluorine atoms can alter the properties of drugs, such as improving their efficacy or reducing side effects. 4,4-Difluorocyclohexanone can be used as a starting material for the synthesis of novel fluorinated drugs. ScienceDirect, Applications of Fluorine in Medicinal Chemistry:

- Material science: Fluorinated materials often exhibit unique properties, such as improved thermal stability or electrical conductivity. 4,4-Difluorocyclohexanone can be used as a precursor for the synthesis of novel fluorinated materials with potential applications in various fields, such as electronics and optoelectronics. American Chemical Society, Fluorinated Materials for Energy Conversion:

Several synthetic routes have been developed for the preparation of 4,4-difluorocyclohexanone. Key methods include:

- From 8,8-Difluoro-1,4-Dioxaspiro[4.5]decane: This method involves hydrolysis under acidic conditions to yield 4,4-difluorocyclohexanone with high yields.

- Direct Fluorination: Cyclohexanone can be fluorinated using fluorinating agents to introduce fluorine atoms at the desired positions.

- Reduction Reactions: Starting from corresponding precursors like 4,4-difluorocyclohexanecarboxylic acid or other derivatives through reduction processes .

4,4-Difluorocyclohexanone finds applications in various fields including:

- Pharmaceuticals: As an intermediate in the synthesis of novel drugs due to its unique structural properties.

- Material Science: Used in the development of liquid crystal mixtures and polymers where specific thermal and optical properties are required.

- Chemical Research: Employed as a reagent in organic synthesis for developing complex molecules .

Interaction studies involving 4,4-difluorocyclohexanone have indicated its potential as a substrate for various enzymes and its ability to interact with biological membranes due to its lipophilic nature. These interactions may influence drug design and efficacy by altering pharmacokinetic profiles and enhancing bioactivity .

Several compounds share structural similarities with 4,4-difluorocyclohexanone. Notable examples include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Trifluoromethyl)cyclohexanone | 75091-99-5 | 0.75 |

| 2-(4,4-Difluorocyclohexyl)acetic acid | 915030-40-9 | 0.68 |

| 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | 0.64 |

| 4,4-Difluorocyclohexanecarbaldehyde | 265108-36-9 | 0.81 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations. The uniqueness of 4,4-difluorocyclohexanone lies in its specific arrangement of fluorine atoms that significantly alters its reactivity and biological properties compared to other derivatives .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant